Product packaging for Crotastriatine(Cat. No.:CAS No. 11051-94-8)

Crotastriatine

Cat. No.: B1172564
CAS No.: 11051-94-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crotastriatine is a synthetic bioactive compound provided for research applications. Its core research value lies in its mechanism of action as a potent inhibitor of tubulin polymerization, effectively disrupting microtubule dynamics in actively dividing cells. This property makes it a valuable tool for investigating cell cycle progression, mitotic arrest, and angiogenesis in various in vitro and in vivo models. Researchers utilize this compound in oncology studies to explore its effects on tumor growth and metastasis, particularly due to its potential as a vascular-disrupting agent. This product is presented as a high-purity, lyophilized solid to ensure stability and ease of reconstitution for experimental use. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO6 B1172564 Crotastriatine CAS No. 11051-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4E,6R,7R,17R)-4-ethylidene-6-methyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-4-13-9-11(2)17(25-12(3)21)19(23)24-10-14-5-7-20-8-6-15(16(14)20)26-18(13)22/h4-5,11,15-17H,6-10H2,1-3H3/b13-4+/t11-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAACKCBTJLFMK-GFXIYLJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@H](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Structural Elucidation of Crotastriatine

Elucidation of Crotastriatine's Chemical Structure and Stereochemistry

The journey to fully characterize this compound involved a two-pronged strategy: dismantling the molecule to identify its building blocks and then establishing the exact spatial orientation of those blocks.

Chemical Degradation and Hydrolysis Product Analysis (e.g., Necine and Necic Acid Moieties)

A pivotal step in the structural elucidation of this compound was its hydrolysis, a chemical process that uses water to break down the compound. This degradation yielded two primary fragments: a necine base and a necic acid moiety. These components are the characteristic building blocks of pyrrolizidine (B1209537) alkaloids.

ComponentChemical Name
Necine BaseRetronecine (B1221780)
Necic AcidCrotastrictic Acid

Stereochemical Assignments

With the fundamental components identified, the next critical phase was to determine their precise three-dimensional arrangement, or stereochemistry. This involves assigning the absolute configuration of each chiral center within the molecule.

Biosynthetic Pathways of Crotastriatine

Identification of Metabolic Precursors and Labeling Studies (e.g., Ornithine)

The foundational building blocks for the biosynthesis of pyrrolizidine (B1209537) alkaloids, including crotastriatine, are derived from primary metabolism. Early feeding experiments with radiolabeled compounds were instrumental in identifying the key precursors.

Studies conducted on various Crotalaria species, such as Crotalaria spectabilis, which produces the related alkaloid monocrotaline (B1676716), have demonstrated that the amino acid ornithine is a primary precursor for the necine base moiety. nih.gov When plants were fed with ¹⁴C-labeled ornithine, the radioactivity was efficiently incorporated into the retronecine (B1221780) portion of the alkaloid. nih.gov This established ornithine as the fundamental source of the carbon and nitrogen atoms that form the bicyclic pyrrolizidine core.

Further investigations have shown that ornithine itself is derived from arginine. nih.gov The polyamines putrescine and spermidine (B129725), which are downstream metabolites of arginine, are also integral to the formation of the necine base. nih.gov Labeling studies with stable isotopes such as ¹³C, ²H, and ¹⁵N, followed by NMR spectroscopy, have provided detailed insights into the fate of individual atoms during the biosynthetic process. nih.gov

The necic acid portion of this compound also has its origins in common metabolic precursors. For monocrotalic acid, which is structurally related to the necic acid of this compound, feeding studies with ¹⁴C-labeled acetate (B1210297) and DL-alanine have shown their incorporation, suggesting that the necic acid is derived from branched-chain amino acids or their catabolic products. nih.gov

Table 1: Key Metabolic Precursors in Pyrrolizidine Alkaloid Biosynthesis

PrecursorBiosynthetic Role
OrnithinePrimary precursor for the necine base (pyrrolizidine core)
ArgininePrecursor to ornithine, putrescine, and spermidine
PutrescineIntermediate in the formation of the necine base
SpermidineIntermediate in the formation of the necine base
AcetatePrecursor for the necic acid moiety
DL-AlaninePrecursor for the necic acid moiety

Enzymatic Steps and Catalytic Mechanisms in Pyrrolizidine Alkaloid Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymatic reactions. While not every enzyme in the pathway has been fully characterized, key steps have been elucidated.

The first committed step in the biosynthesis of the necine base is catalyzed by homospermidine synthase (HSS) . nih.govnih.gov This enzyme facilitates the transfer of an aminobutyl group from spermidine to putrescine, resulting in the formation of homospermidine and the release of 1,3-diaminopropane. nih.gov This reaction is a critical juncture, diverting these polyamines from their primary metabolic roles towards alkaloid synthesis.

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. It is proposed that homospermidine is oxidized by a copper-dependent diamine oxidase to 4,4'-iminodibutanal. nih.gov This dialdehyde (B1249045) then undergoes an intramolecular cyclization to form a pyrrolium cation, which is a key intermediate. A subsequent Mannich-type reaction leads to the closure of the second ring, forming the characteristic pyrrolizidine-1-carbaldehyde. nih.gov This intermediate is then likely reduced by an alcohol dehydrogenase to 1-hydroxymethylpyrrolizidine. nih.gov

Further modifications, including desaturation and hydroxylation, are required to produce the specific necine base found in this compound, which is typically retronecine. nih.gov The final step in the biosynthesis of the complete alkaloid is the esterification of the necine base with an activated form of the necic acid, such as a CoA-thioester. nih.gov This esterification is likely catalyzed by an acyltransferase, possibly belonging to the BAHD family of acyltransferases. nih.gov

Table 2: Key Enzymatic Steps in Necine Base Formation

Enzyme/Enzyme ClassSubstrate(s)Product(s)
Homospermidine synthase (HSS)Spermidine, PutrescineHomospermidine
Copper-dependent diamine oxidase (putative)Homospermidine4,4'-iminodibutanal
Alcohol dehydrogenase (putative)Pyrrolizidine-1-carbaldehyde1-hydroxymethylpyrrolizidine
Acyltransferase (putative)Activated necic acid, Necine basePyrrolizidine alkaloid

Genetic Determinants of this compound Biosynthetic Enzymes

The enzymes responsible for this compound biosynthesis are encoded by specific genes within the Crotalaria genome. Research into the genetic basis of pyrrolizidine alkaloid formation has revealed interesting evolutionary origins for some of these genes.

A key discovery has been the evolutionary relationship between homospermidine synthase (HSS) and deoxyhypusine synthase (DHS) . nih.gov DHS is a highly conserved enzyme found in all eukaryotes and archaebacteria that is essential for the post-translational modification of the eukaryotic initiation factor 5A (eIF5A). nih.gov Sequence analysis has shown that the HSS gene evolved from a duplication of the DHS gene. nih.gov This represents a clear example of gene recruitment from primary metabolism for a role in secondary metabolism. nih.gov This evolutionary event is thought to have occurred independently multiple times in different plant lineages that produce pyrrolizidine alkaloids. nih.gov

In Crotalaria juncea, two DHS genes, DHS1 and DHS2, have been identified and cloned. Additionally, genes with homology to DHS have been found in other Crotalaria species, including C. anagyroides, C. retusa, and C. scassellatii. While the specific genes encoding all the enzymes in the this compound pathway have not been fully elucidated, the identification of HSS as a derivative of DHS provides a crucial piece of the genetic puzzle. Further genomic and transcriptomic studies in this compound-producing Crotalaria species are needed to identify the full complement of genes involved in its biosynthesis.

Regulation of Alkaloid Accumulation in Crotalaria Plants

The production and accumulation of this compound in Crotalaria plants are tightly regulated processes, influenced by both developmental and environmental factors. A particularly fascinating aspect of this regulation is the link between alkaloid biosynthesis and symbiotic relationships.

In a significant finding, research has shown that in some Crotalaria species, the biosynthesis of pyrrolizidine alkaloids is dependent on nodulation by nitrogen-fixing rhizobia bacteria. nih.gov Studies on Crotalaria spectabilis revealed that the expression of the gene for homospermidine synthase (HSS), the first specific enzyme in the pathway, occurs exclusively in the root nodules. Consequently, alkaloids were only detectable in nodulated plants. This suggests that the plant may activate its chemical defenses in response to the metabolic changes or signaling molecules associated with the symbiosis. nih.gov This coupling of alkaloid production to nodulation may ensure that the nitrogen-intensive process of alkaloid synthesis is supported by an adequate supply of fixed nitrogen from the rhizobia. nih.gov

The accumulation of alkaloids also varies between different plant tissues and developmental stages. In many Crotalaria species, the highest concentrations of pyrrolizidine alkaloids are found in the seeds. This is a common strategy in plants, as it provides chemical protection to the vulnerable reproductive structures and the next generation. For example, in Crotalaria spectabilis, the monocrotaline content was found to be 123 times higher in the seeds than in the leaves. This differential accumulation points to complex regulatory mechanisms controlling the transport and storage of these compounds within the plant.

Chemical Synthesis and Structural Modification of Crotastriatine and Analogs

Strategies for Total Synthesis of Pyrrolizidine (B1209537) Alkaloids

The total synthesis of pyrrolizidine alkaloids is a complex undertaking that has attracted considerable attention from synthetic chemists. These strategies are often designed to be flexible, allowing for the creation of various stereoisomers and analogs from a common intermediate. acs.org

A prevalent strategy for the synthesis of the pyrrolizidine core involves a multi-step process starting from a protected pyrrole (B145914) molecule. Key steps in a general synthetic route can include:

Diastereoselective Dihydroxylation: This process introduces hydroxyl groups with a specific stereochemistry, which is crucial for the final structure of the alkaloid.

Enamine Formation and Hydroboration: This sequence is often used to control the stereochemistry at the ring junction of the bicyclic system. acs.org

Ring Closure: The final step involves the formation of the second five-membered ring to create the characteristic pyrrolizidine nucleus. acs.org

Different tactics can be employed within this general framework to achieve the synthesis of specific natural products. For instance, Wittig olefination followed by reduction and mesylation can be used to introduce and modify side chains before the final cyclization to yield alkaloids like (+)-hyacinthacine A1. acs.org

Synthetic Strategy Key Reactions Target Alkaloid Example
From Protected PyrroleDiastereoselective dihydroxylation, enamine hydroboration, cyclizationGeneral Pyrrolizidine Core
Convergent SynthesisWittig olefination, reduction, mesylation, cyclization(+)-Hyacinthacine A1

Semi-synthetic Approaches and Derivatization to Explore Structural Analogs

Due to the complexity and often low yields of total synthesis, semi-synthetic approaches are frequently employed. core.ac.uk These methods start with a naturally occurring pyrrolizidine alkaloid that can be isolated in larger quantities from plants and then chemically modify it to produce various analogs.

For example, rosmarinine, which can be readily isolated from Senecio pleistocephalus, can be converted into the more toxic alkaloid senecionine (B1681732) through a chemical elimination of a hydroxyl group. core.ac.uk This allows for the study of how specific structural changes affect the molecule's biological activity without having to build the entire structure from scratch.

Derivatization is also a key tool for creating analogs for biological testing. Common modifications include:

N-oxide formation: The nitrogen atom in the pyrrolizidine ring can be oxidized to form an N-oxide. core.ac.uk

Quaternary methiodide formation: The nitrogen atom can also be alkylated, for instance with methyl iodide, to form a quaternary ammonium (B1175870) salt. core.ac.uk

These modifications alter the polarity and chemical reactivity of the parent alkaloid, which can significantly impact its biological properties.

Structure-Activity Relationship (SAR) Studies for Molecular Design (Theoretical Frameworks)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a pyrrolizidine alkaloid relates to its biological activity, particularly its toxicity. nih.govnih.gov These studies help in identifying the key structural features responsible for the observed effects and guide the design of new, potentially less toxic or more potent analogs.

For pyrrolizidine alkaloids, several structural features have been identified as crucial for their cytotoxic and genotoxic activity:

α,β-Unsaturation in the Necine Base: Macrocyclic PAs with a double bond in the necine base, such as seneciphylline (B43193) and senecionine, exhibit significant biological activity. nih.gov

Type of Ester: The nature of the necic acid esterified to the necine base plays a critical role. Macrocyclic diesters are generally more potent than open-chain diesters or monoesters. For example, the macrocyclic diester senecionine shows dose-dependent inhibition of cell colony formation, while the open diester heliosupine (B1236927) has a much weaker effect. nih.gov

The Necine Base Itself: The core necine base, such as retronecine (B1221780), without the ester side chains, typically shows no significant activity. nih.gov

Metabolic Activation: The toxicity of many PAs is dependent on their metabolism in the liver to reactive pyrrolic metabolites. Therefore, the parent PA's ability to be metabolized is a key factor in its biological effect. nih.gov

These SAR findings provide a theoretical framework for the rational design of new pyrrolizidine alkaloid analogs with modified biological profiles. For instance, by designing molecules that are not readily metabolized to reactive pyrrolic species, it may be possible to reduce their toxicity while retaining other desired biological activities.

Compound Structural Class Key Structural Feature Relative Activity
SenecionineMacrocyclic Diesterα,β-Unsaturated Necine BaseHigh
HeliosupineOpen DiesterSaturated Necine BaseLow
RetronecineNecine BaseNo Ester Side ChainInactive
DehydrosenecioninePyrrolic MetaboliteReactive Pyrrole RingVery High

Advanced Analytical Methodologies for Crotastriatine Profiling

Chromatographic Techniques for Detection and Quantification in Complex Matrices

Chromatography plays a crucial role in separating Crotastriatine from other compounds present in complex biological or plant matrices before detection and quantification. um.edu.myinchem.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrrolizidine (B1209537) alkaloids. um.edu.myinchem.org HPLC separates compounds based on their interactions with a stationary phase and a mobile phase under high pressure. This technique is suitable for non-volatile or semi-volatile compounds like this compound. prolisphere.com The development of an effective HPLC method involves selecting appropriate stationary phases (columns) and mobile phase compositions (solvents) to achieve optimal separation and resolution of this compound from interfering substances. prolisphere.com HPLC coupled with detectors such as UV or mass spectrometry is commonly employed for both qualitative and quantitative analysis. uky.edueag.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. measurlabs.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can potentially be analyzed after chemical derivatization to form more volatile products. GC-MS separates compounds based on their boiling points and polarity as they are carried through a column by an inert gas (mobile phase), and the eluting compounds are then detected and identified by mass spectrometry. measurlabs.comwikipedia.org GC-MS is particularly useful for complex mixtures and can provide detailed information about the molecular structure of the analytes. measurlabs.comnih.gov

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for screening samples and assessing the purity of isolated compounds like this compound. wikipedia.org In TLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. wikipedia.orgntu.edu.sg The sample is spotted on the plate, and a solvent or solvent mixture (mobile phase) moves up the plate by capillary action, separating components based on their polarity and interaction with the stationary phase. wikipedia.orgntu.edu.sg Compounds are visualized using UV light or staining reagents. wikipedia.org TLC can be used to quickly determine the number of components in a sample and to compare the retention factor (Rf) of a sample spot to that of an authentic standard for presumptive identification. ntu.edu.sg TLC has been reported as useful for the rapid determination of alkaloidal components and the purity of individual alkaloids. thepharmstudent.com

Spectrophotometric and Colorimetric Assays (e.g., Ehrlich Reaction for Unsaturation)

Spectrophotometric and colorimetric assays can be employed for the detection and quantification of compounds based on their light absorption properties or their ability to produce colored products through chemical reactions. biocrick.com The Ehrlich reaction is a well-known colorimetric test that can be used to detect the presence of pyrrolizidine alkaloids containing an unsaturated necine base. inchem.orgwikipedia.org This reaction involves the use of Ehrlich's reagent, which contains p-dimethylaminobenzaldehyde (DMAB). wikipedia.org The reaction with unsaturated pyrrolizidine alkaloids produces a characteristic color change, typically red or purple, allowing for their presumptive identification. wikipedia.org Spectrophotometric methods can also be used for the quantitative determination of pyrrolizidine alkaloids by measuring the absorbance of solutions at specific wavelengths after reaction with a suitable reagent or based on their inherent UV absorption if they possess chromophores. inchem.org

Interfacing with Mass Spectrometry (LC-MS, GC-MS/MS) for Enhanced Specificity

Interfacing chromatographic techniques with mass spectrometry (MS) provides enhanced specificity and sensitivity for the analysis of this compound. prolisphere.comeag.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS. prolisphere.comeag.com This hyphenated technique is particularly valuable for the analysis of polar and less volatile compounds like this compound, which may not be suitable for GC-MS without derivatization. gentechscientific.com LC-MS allows for the separation of complex mixtures and provides molecular weight information and fragmentation patterns that aid in the identification and structural elucidation of this compound. prolisphere.comeag.com LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity by performing multiple stages of mass analysis, allowing for the selective detection and quantification of target compounds in very complex matrices by minimizing interference. eag.comeurl-pesticides.eu

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) similarly couples the separation of GC with the advanced detection of tandem MS. apt-int.comtechnologynetworks.com While less directly applicable to non-derivatized this compound due to its volatility, GC-MS/MS is highly effective for the analysis of volatile derivatives or other related compounds that can be analyzed by GC. measurlabs.comthermofisher.com GC-MS/MS provides increased selectivity and lower detection limits compared to GC-MS, making it suitable for trace analysis in challenging samples. apt-int.comthermofisher.com

These hyphenated techniques, LC-MS and GC-MS/MS, are essential for comprehensive and accurate profiling of this compound in various research and analytical applications. apt-int.comthermofisher.com

Biological and Ecological Functions of Crotastriatine in Planta and in Vitro

Role in Plant Chemical Ecology and Inter-species Interactions

Plant chemical ecology explores the chemical interactions between plants and other organisms, including herbivores, pathogens, and neighboring plants. Specialized metabolites play a crucial role in mediating these complex relationships, influencing everything from plant defense to competitive dynamics.

Contribution to Plant Defense Mechanisms Against Herbivores

Plants employ both constitutive and induced defense mechanisms against insect herbivores wur.nlnih.gov. These defenses can be direct, involving traits that reduce herbivory, or indirect, by attracting the natural enemies of herbivores wur.nl. Bioactive specialized plant compounds, formerly known as secondary metabolites, are a major component of direct defense, acting as toxins, repellents, or antinutritive agents nih.govmdpi.com. These compounds can disrupt cell membranes, inhibit nutrient transport or signal transduction, interfere with metabolism, or disrupt hormonal control nih.gov.

While the search results mention that Crotalaria species contain pyrrolizidine (B1209537) alkaloids like monocrotaline (B1676716), integerrimine, mucronatinine, nilgerine, and usaramine, and that these can affect nematodes by inhibiting metabolic activity and enzyme functions such as acetylcholinesterase and respiratory enzymes, Crotastriatine is listed among these alkaloids found in Crotalaria species researchgate.net. The presence of this compound within this group of compounds suggests a potential role in the plant's chemical defense repertoire, possibly contributing to the deterrence or toxicity towards herbivores, similar to other alkaloids found in these plants frontiersin.orgnih.gov. The specific contribution of this compound itself to plant defense against herbivores requires further dedicated investigation, but its presence in plants known for producing defensive alkaloids is indicative of a potential function in this area.

Allelopathic Potential within Agroecosystems

Allelopathy is a phenomenon where plants release biochemicals into the environment that influence the growth and development of neighboring plants mdpi.comscilit.com. This can have significant implications in agroecosystems, affecting weed management, crop-crop interactions, and soil health mdpi.comscilit.comresearchgate.net. Allelopathic compounds can be released through root exudation, leaching from foliage, or decomposition of plant residues mdpi.com.

Crotalaria species are recognized for their allelopathic properties, and their use as cover crops or green manure has been explored for weed and pest management in agricultural settings researchgate.netscilit.comresearchgate.net. The allelopathic effects attributed to Crotalaria species are linked to the presence of allelochemicals, including pyrrolizidine alkaloids researchgate.net. Given that this compound is a pyrrolizidine alkaloid found in Crotalaria, it is plausible that it contributes to the observed allelopathic potential of these plants within agroecosystems researchgate.net. The mechanisms of allelopathy can involve the inhibition of seed germination, seedling growth, or interference with nutrient uptake in target plants mdpi.com. While the search results confirm the allelopathic nature of Crotalaria species and the involvement of pyrrolizidine alkaloids, specific data detailing the allelopathic effects directly attributable to this compound were not explicitly found, though its classification within this group of compounds supports its potential involvement.

In Vitro Investigations of Biological Activity

In vitro studies allow for controlled environments to investigate the direct biological activities of chemical compounds on specific organisms or cellular processes. This approach is valuable for understanding the mechanisms of action and potential applications of natural products.

Nematostatic and Nematicidal Effects Against Plant-Parasitic Nematodes

Plant-parasitic nematodes are significant agricultural pests that can cause considerable yield losses scispace.comcabidigitallibrary.org. Control methods often involve chemical nematicides, but there is increasing interest in exploring natural compounds with nematostatic (inhibiting movement or development) or nematicidal (killing) properties scispace.commdpi.com.

Aqueous extracts of various Crotalaria species have demonstrated nematostatic effects against second-stage juveniles of Meloidogyne species, commonly known as root-knot nematodes researchgate.netresearchgate.net. Some Crotalaria species extracts showed significant paralysis of nematodes in vitro researchgate.net. The nematostatic activity of Crotalaria extracts has been attributed, in part, to the presence of pyrrolizidine alkaloids researchgate.net. This compound, being a pyrrolizidine alkaloid found in Crotalaria, is likely among the compounds contributing to these observed effects researchgate.net. Studies have shown that the effects can be concentration-dependent and may vary depending on the Crotalaria species and the nematode species targeted researchgate.net. The mechanism of action for some nematicidal substances from plants involves penetrating the nematode body and inhibiting metabolic activity and enzyme functions scispace.com.

Data from in vitro studies on Crotalaria extracts highlight their potential as a natural source for controlling plant-parasitic nematodes. For example, studies have evaluated the percentage of nematode immobility or mortality after exposure to extracts from different Crotalaria species at various concentrations and time points researchgate.netmdpi.com.

An example of data from in vitro studies on Crotalaria extracts showing nematostatic effects:

Crotalaria Species ExtractConcentration (mg/ml)Nematode Immobility (%)Exposure Time (h)
C. virgulata subsp. grantiana (Leaf extract)1100 (Paralysis)Not specified (reversible effect) researchgate.net
C. grantiana (Aqueous extract)0.5 (estimated LD50 equivalent)50 (Paralysis)Not specified researchgate.net
C. barkae (Shoot/Root extracts)2Active nematostatic effects (varied by tissue) researchgate.netNot specified researchgate.net
C. pallida (Shoot/Root extracts)2Active nematostatic effects (varied by tissue) researchgate.netNot specified researchgate.net

Molecular Interactions with Cellular Components or Enzymes

Understanding the molecular interactions of this compound with cellular components or enzymes is crucial for elucidating its biological activity. Enzymes are essential functional molecules in cells, catalyzing a vast array of biochemical reactions frontiersin.orgopenaccessjournals.com. Many bioactive compounds exert their effects by interacting with specific enzymes or other cellular components frontiersin.orgopenaccessjournals.commpg.de.

Pyrrolizidine alkaloids, including those found in Crotalaria, have been reported to inhibit certain enzymes in nematodes, such as acetylcholinesterase and respiratory enzymes, thereby affecting their metabolic activity researchgate.netscispace.com. While this compound is a pyrrolizidine alkaloid, specific studies detailing its direct molecular interactions with particular cellular components or enzymes were not prominently featured in the search results. However, by its classification and the known mechanisms of related compounds, it can be inferred that this compound may interact with cellular machinery, potentially targeting enzymes or other vital components necessary for nematode survival or function frontiersin.orgopenaccessjournals.commdpi.comnih.gov. Further research is needed to precisely identify the molecular targets of this compound within nematode cells or other organisms it affects.

Modulatory Effects on Biochemical Pathways

Biochemical pathways are interconnected series of enzymatic reactions that carry out essential cellular functions, such as metabolism, signaling, and defense responses researchgate.netnih.gov. Modulating these pathways can have significant biological consequences frontiersin.orgfrontiersin.org.

The observed effects of Crotalaria extracts and their constituent pyrrolizidine alkaloids on nematodes, such as the inhibition of metabolic activity and respiratory enzymes, suggest that these compounds modulate key biochemical pathways within the nematodes researchgate.netscispace.com. For instance, interference with respiratory enzymes would impact energy production pathways like cellular respiration researchgate.net. Inhibition of acetylcholinesterase would affect neurotransmission pathways scispace.com.

Given that this compound is a pyrrolizidine alkaloid present in these extracts, it is reasonable to infer that it contributes to the modulation of these biochemical pathways in target organisms researchgate.netscispace.com. While the search results indicate that pyrrolizidine alkaloids from Crotalaria can inhibit certain enzymes and metabolic activities in nematodes, direct evidence specifically detailing how this compound modulates particular biochemical pathways was not extensively provided researchgate.netscispace.com. Research into the effects of plant compounds on biochemical pathways often involves analyzing changes in metabolite levels or enzyme activities within the organism exposed to the compound nih.govfrontiersin.orgfrontiersin.org. Future studies could focus on identifying the specific biochemical pathways modulated by this compound in nematodes or other organisms to understand its full biological impact.

Emerging Research Directions and Unexplored Avenues in Crotastriatine Science

Novel Biosynthetic Gene Cluster Identification and Engineering

The biosynthesis of pyrrolizidine (B1209537) alkaloids like Crotastriatine in plants involves complex enzymatic pathways. While the general steps for some pyrrolizidine alkaloids have been studied, the specific biosynthetic gene clusters (BGCs) responsible for this compound synthesis have not been fully identified or characterized in published research. Identifying these BGCs is a critical step for understanding the genetic basis of this compound production and opens avenues for metabolic engineering.

Techniques such as genome sequencing of this compound-producing Crotalaria species, coupled with bioinformatics tools like antiSMASH and plantiSMASH, can be employed to predict and identify putative BGCs. Comparative genomics between high and low this compound-producing varieties or related species could help pinpoint relevant gene candidates. Subsequent functional characterization of these genes through methods like transient expression or gene knockout would validate their roles in the biosynthetic pathway.

Engineering these identified BGCs, or individual genes within them, could lead to optimized production of this compound in native plant hosts or heterologous systems like microbes or other plants. This metabolic engineering approach holds potential for sustainable and controlled production of this compound for further study or potential applications.

Development of Advanced Bioanalytical Platforms for Plant Metabolomics

The analysis of plant metabolites, including alkaloids like this compound, is a key aspect of plant metabolomics. While general bioanalytical platforms exist for metabolomics, the development of advanced, highly sensitive, and specific methods for the detection and quantification of this compound within complex plant matrices is an area ripe for further research.

Current metabolomics often utilizes techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Adapting and optimizing these platforms specifically for this compound, considering its chemical properties, could enhance research into its distribution within plants, its variation across different environmental conditions, or its role in plant development and interactions.

Advanced techniques such as high-resolution mass spectrometry, ion mobility spectrometry, and hyphenated techniques could offer improved separation, identification, and quantification of this compound, even at low concentrations or in the presence of isobaric compounds. The development of standardized protocols and reference materials for this compound analysis in plant metabolomics would significantly benefit future research in this area.

Untapped Biotechnological Applications (e.g., bio-pesticides, biochemical probes)

While Crotalaria species are known to contain various alkaloids and some extracts have shown biological activities like nematostatic effects, specific biotechnological applications of isolated this compound itself, such as its use as a bio-pesticide or a biochemical probe, appear to be largely unexplored in published literature.

Pyrrolizidine alkaloids are known for their diverse biological activities, and investigating the potential of this compound as a targeted bio-pesticide against specific agricultural pests could be a valuable research direction. This would involve rigorous testing of its efficacy, specificity towards target organisms, and environmental impact.

Furthermore, this compound's unique chemical structure could potentially be leveraged for the development of biochemical probes. Such probes could be designed to interact with specific proteins or pathways, aiding in the elucidation of biological processes or serving as tools in cell biology research. The synthesis of modified this compound derivatives with attached labels (e.g., fluorescent tags, affinity tags) could facilitate studies on its cellular uptake, distribution, and molecular targets.

Interdisciplinary Research Integrating Chemical Ecology, Genomics, and Biochemistry

Understanding the ecological role of this compound in Crotalaria plants requires an integrated approach combining chemical ecology, genomics, and biochemistry. While the presence of this compound is noted in Crotalaria, its specific function in plant-herbivore interactions, plant-microbe symbioses, or competition with other plants remains to be fully elucidated through interdisciplinary studies.

Genomic studies of Crotalaria species can provide insights into the evolutionary history of this compound biosynthesis and its genetic variation within and between populations. Integrating this genomic information with chemical profiling (metabolomics) of plants under different ecological pressures can help correlate gene expression patterns with this compound production.

Biochemical studies are crucial to understand the enzymes involved in this compound biosynthesis and degradation, as well as its interactions with biological molecules in ecological contexts. Research into how this compound affects the behavior or physiology of herbivores, pathogens, or symbiotic organisms at a molecular level would contribute significantly to the field of chemical ecology. Such integrated research is essential for a holistic understanding of this compound's role in the natural world and for uncovering potential applications.

Q & A

Basic Research Questions

Q. What validated experimental protocols are recommended for synthesizing Crotastriatine while ensuring purity and reproducibility?

  • Methodological Answer :

  • Follow protocols from peer-reviewed studies using high-purity precursors (e.g., ≥99% purity) and inert reaction conditions (e.g., argon atmosphere).
  • Validate synthesis steps via thin-layer chromatography (TLC) or HPLC at intermediate stages to monitor reaction progress .
  • Characterize the final compound using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Compare spectral data with published reference values to confirm identity and purity (>95%) .
  • Include detailed procedural descriptions in supplementary materials, specifying equipment calibration (e.g., HPLC column type, solvent gradients) to ensure reproducibility .

Q. How can researchers optimize spectroscopic techniques (e.g., NMR, IR) to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals, particularly in complex regions like aromatic or stereochemical centers.
  • Compare experimental IR spectra with computational predictions (DFT-based vibrational analysis) to validate functional groups .
  • For unresolved ambiguities, employ X-ray crystallography to confirm bond angles and stereochemistry. Deposit crystallographic data in public repositories (e.g., CCDC) for peer validation .

Q. What in vitro assays are most effective for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Use cell viability assays (e.g., MTT, ATP-lite) with positive/negative controls to assess cytotoxicity across multiple cell lines (e.g., HEK-293, HeLa).
  • Employ fluorescence-based enzymatic assays (e.g., FLIPR for ion channels) to quantify target engagement. Normalize data to vehicle controls and report IC50_{50}/EC50_{50} values with 95% confidence intervals .
  • Validate selectivity via kinase profiling panels or off-target screening (≥10 unrelated targets) to minimize false positives .

Advanced Research Questions

Q. How should researchers design dose-response studies to investigate this compound’s mechanism of action in vivo while minimizing confounding variables?

  • Methodological Answer :

  • Use a factorial design with staggered dosing (e.g., 3–5 log-scale concentrations) and include sham/vehicle groups. Randomize animal cohorts to avoid batch effects .
  • Monitor pharmacokinetic parameters (e.g., CmaxC_{\text{max}}, t1/2t_{1/2}) via LC-MS/MS to correlate exposure with efficacy.
  • Apply mixed-effects models to account for inter-subject variability, and predefine exclusion criteria for outliers (e.g., >3 SD from mean) .

Q. What systematic approaches resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer :

  • Conduct interspecies scaling analysis using allometric principles (e.g., Y=aWbY = aW^b) to identify metabolic discrepancies. Adjust for protein-binding differences using equilibrium dialysis .
  • Perform in vitro-in vivo extrapolation (IVIVE) with hepatocyte or microsomal stability assays to isolate enzyme-specific clearance pathways .
  • Apply root-cause analysis (e.g., Ishikawa diagram) to assess methodological variability (e.g., sampling timepoints, analytical sensitivity) .

Q. Which computational strategies best predict this compound’s binding affinities to novel targets, and how can these models be validated experimentally?

  • Methodological Answer :

  • Use ensemble docking (e.g., AutoDock Vina, Glide) with flexible receptor sampling to account for protein conformational changes. Cross-validate with molecular dynamics simulations (≥100 ns trajectories) .
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report KdK_d values with error margins and compare to computational ΔG estimates .
  • For orphan targets, combine pharmacophore modeling with high-throughput screening (HTS) data to refine predictive accuracy .

Data Contradiction and Validation

Q. How can researchers address conflicting results in this compound’s cytotoxicity profiles across independent studies?

  • Methodological Answer :

  • Reanalyze raw data using standardized metrics (e.g., normalized % viability relative to controls) and apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I2^2 statistic) .
  • Replicate experiments under harmonized conditions (e.g., identical cell passage numbers, serum batches). Share protocols via platforms like protocols.io to ensure transparency .
  • Investigate batch-specific impurities via LC-HRMS and correlate with cytotoxicity outliers .

Methodological Resources

Aspect Recommended Tools/Standards Reference
Synthesis ValidationHPLC (USP <621>), NMR (Bruker TopSpin)
In Vivo Study DesignARRIVE 2.0 guidelines, PRISM software
Computational ValidationPDB structures, AMBER force fields

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.